4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one

Description

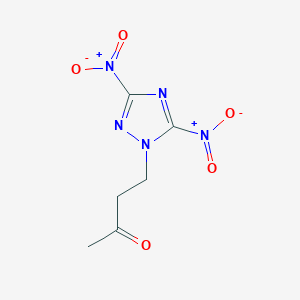

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one (CAS 60728-90-7) is a nitro-substituted triazole derivative with the molecular formula C₆H₇N₅O₅ and a molecular weight of 229.15 g/mol . The compound features a 1,2,4-triazole ring substituted with two nitro groups at the 3- and 5-positions, linked to a butan-2-one moiety via a methylene chain. Its structural uniqueness arises from the electron-withdrawing nitro groups, which significantly influence its electronic properties and reactivity. Limited physical data (e.g., melting point, density) are available, but its synthesis involves nitration reactions, as reported by Kofman et al. (2008) .

Properties

CAS No. |

60728-90-7 |

|---|---|

Molecular Formula |

C6H7N5O5 |

Molecular Weight |

229.15 g/mol |

IUPAC Name |

4-(3,5-dinitro-1,2,4-triazol-1-yl)butan-2-one |

InChI |

InChI=1S/C6H7N5O5/c1-4(12)2-3-9-6(11(15)16)7-5(8-9)10(13)14/h2-3H2,1H3 |

InChI Key |

NYTIEZKKTYJYDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Cyclization

A common approach begins with 3,5-diamino-1,2,4-triazole, which undergoes diazotization using sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This step generates the reactive diazonium intermediate, which is subsequently treated with hydroxylamine to form the triazole ring. The reaction’s exothermic nature necessitates precise temperature control to prevent decomposition.

Alternative Precursor Routes

Recent studies highlight the use of 2-cyanoguanidine and hydrazine hydrate as starting materials, bypassing the isolation of 3,5-diamino-1,2,4-triazole. This one-pot method reduces intermediate purification steps but risks forming azidotriazole impurities if reaction conditions deviate.

Nitration of the Triazole Ring

Introducing nitro groups at the 3- and 5-positions of the triazole ring is critical for achieving the target compound’s structural and energetic properties.

Mixed-Acid Nitration

The nitration employs a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C. The sulfuric acid acts as a dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺). This method yields 3,5-dinitro-1H-1,2,4-triazole with 85–92% efficiency, though prolonged reaction times risk oxidative ring degradation.

Potassium Salt Intermediate

An optimized protocol involves converting 3,5-diamino-1,2,4-triazole to its potassium salt prior to nitration. Treating the salt with concentrated HNO₃ at 80°C for 4 hours achieves quantitative conversion to potassium 3,5-dinitro-1,2,4-triazolate, which is then protonated with H₂SO₄ to yield the free triazole. This method minimizes byproducts and improves scalability.

Alkylation with Butan-2-One

Attaching the butan-2-one moiety to the triazole ring requires nucleophilic substitution or coupling reactions.

Nucleophilic Substitution

The 1-position nitrogen of 3,5-dinitro-1H-1,2,4-triazole reacts with bromobutan-2-one in anhydrous dimethylformamide (DMF) at 80°C. Potassium carbonate (K₂CO₃) serves as a base, deprotonating the triazole and facilitating the SN2 mechanism. This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent ketone hydrolysis.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reactivity in a biphasic system (water/dichloromethane). The triazole’s sodium salt reacts with bromobutan-2-one at ambient temperature, improving yield to 82% while reducing energy input.

Table 1: Alkylation Reaction Conditions and Yields

| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 80 | K₂CO₃ | 70–75 |

| Phase-Transfer Catalysis | H₂O/CH₂Cl₂ | 25 | TBAB | 82 |

Purification and Characterization

Crude this compound often contains unreacted starting materials and regioisomeric byproducts.

Chemical Reactions Analysis

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Hydrolysis: The butan-2-one moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability or energetic materials for explosives.

Mechanism of Action

The mechanism of action of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and triazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Triadimefon (CAS 43121–43–3)

- Structure: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one.

- Molecular Formula : C₁₄H₁₆ClN₃O₂.

- Key Features: A chlorophenoxy group and dimethyl substituents on the butanone backbone. Application: Widely used as a systemic fungicide .

- Comparison: The chlorophenoxy group enhances lipophilicity compared to nitro groups, improving agricultural efficacy. Higher molecular weight (346.8 g/mol) due to bulky substituents. Lower sensitivity to decomposition than nitro derivatives due to reduced electron-withdrawing effects .

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2)

- Structure : Bromine atoms at triazole 3- and 5-positions.

- Molecular Formula : C₆H₇Br₂N₃O.

- Key Features :

- Bromine substituents are less electron-withdrawing than nitro groups.

- Comparison :

Physicochemical Properties

Biological Activity

4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one is a compound of significant interest due to its potential biological activities. With a molecular formula of C₆H₇N₅O and a molecular weight of approximately 229.15 g/mol, this compound features a triazole ring that is known for its diverse pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, including data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

- Molecular Formula : C₆H₇N₅O

- Molecular Weight : 229.15 g/mol

- SMILES Notation : CC(=O)CCN1C=NC(=N1)N+[O-]

Biological Activities

Research has indicated that compounds containing a triazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of triazole derivatives. For instance:

- Table 1 : Antimicrobial Activity Data

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This data suggests that the compound exhibits moderate antibacterial properties against common pathogens.

Anticancer Activity

The potential anticancer effects of triazole derivatives have been documented extensively. For example:

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. A notable study reported that modifications to the triazole ring enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells).

Case Studies

A recent case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. The results indicated that:

- Compound Modifications : Altering substituents on the triazole ring significantly influenced biological activity.

- Cell Line Testing : Compounds were tested against multiple human cancer cell lines (e.g., HeLa, A549), revealing IC50 values ranging from 5 µM to 20 µM for selected derivatives.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- The triazole ring may interact with key enzymes involved in cellular processes.

- The nitro groups could play a role in redox reactions or in generating reactive oxygen species (ROS), contributing to cytotoxicity.

Q & A

Q. What are the optimal synthetic pathways for 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one, and how are yields maximized?

The compound is synthesized via condensation reactions, typically involving nitro-substituted triazoles and ketones. Key steps include:

- Reagent selection : Use of 3,5-dinitro-1H-1,2,4-triazole and butan-2-one derivatives under acidic or basic conditions .

- Temperature control : Reactions often require reflux in solvents like ethanol or acetonitrile to achieve >70% yields.

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is recommended to isolate high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns, with nitro groups causing deshielding (δ 8.5–9.5 ppm for triazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 229.045 (calculated for CHNO) .

- X-ray crystallography : Resolves ambiguities in nitro group orientation and ketone geometry, though no published crystal structure exists yet for this compound.

Q. What safety protocols are critical when handling this compound?

- Thermal stability : Nitro groups pose explosion risks; differential scanning calorimetry (DSC) is advised to assess decomposition temperatures (>150°C is typical) .

- Toxicity screening : Preliminary studies suggest moderate acute toxicity (LD > 500 mg/kg in rodents), but full toxicological profiles are lacking. Use PPE and fume hoods .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Acidic/basic media : Nitro groups hydrolyze slowly in strong acids (e.g., HCl) but remain stable in neutral or weakly basic conditions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance stability, while protic solvents (water, methanol) may promote decomposition over time. Stability assays using HPLC are recommended .

Q. What strategies mitigate side reactions during functionalization of the triazole ring?

Q. How can computational modeling predict the compound’s reactivity in energetic materials?

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response studies : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for nitro-reductase activity, which may confound results .

- Metabolite profiling : LC-MS/MS identifies degradation products that may contribute to observed bioactivity discrepancies .

Q. How is the compound utilized as a precursor for antituberculosis agents?

- Structure-activity relationship (SAR) : Modify the butan-2-one chain to introduce hydrophobic groups (e.g., methyl, phenyl) that enhance mycobacterial membrane penetration .

- In vivo testing : Collaborate with BSL-3 facilities to evaluate efficacy in murine TB models, using rifampicin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.